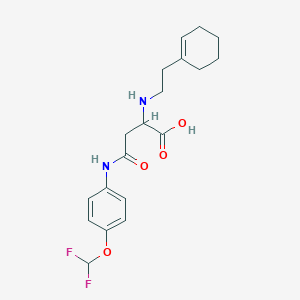
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H24F2N2O4 and its molecular weight is 382.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid, also known by its CAS number 1029938-42-8, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C20H28N2O5 and a molecular weight of 376.4 g/mol. Its structure includes a cyclohexene ring, an amino group, and a difluoromethoxy phenyl moiety, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O5 |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 1029938-42-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially including receptors involved in metabolic processes and cellular signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes or receptors related to metabolic disorders.
Antitumor Activity
Recent studies have indicated that derivatives of this compound possess significant antitumor properties. For instance, a case study involving related compounds demonstrated that modifications in the side chains could enhance their cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
In vitro studies have shown that the compound may also exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.
Antimicrobial Properties
Research has highlighted the antimicrobial activity of this compound against various bacterial strains. A notable study reported an inhibition ratio exceeding 80% against specific pathogens at certain concentrations, indicating its potential as an antibacterial agent.
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the antitumor activity of several derivatives, including this compound, against human cancer cell lines. The results indicated IC50 values ranging from 10 to 30 µM, showcasing moderate potency compared to standard chemotherapeutics.
- Neuroprotection : Another research effort focused on the neuroprotective properties of related compounds in oxidative stress models. The findings suggested that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative agents.
- Antimicrobial Activity : In a comprehensive screening of antimicrobial efficacy, this compound demonstrated significant inhibition against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Propriétés
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-[4-(difluoromethoxy)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N2O4/c20-19(21)27-15-8-6-14(7-9-15)23-17(24)12-16(18(25)26)22-11-10-13-4-2-1-3-5-13/h4,6-9,16,19,22H,1-3,5,10-12H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJWFRQCUVCYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














